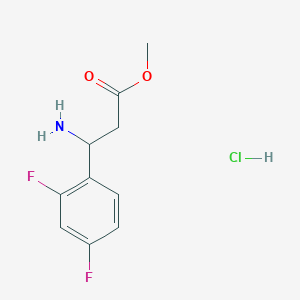

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

描述

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO2. It is a derivative of propanoic acid and contains an amino group and two fluorine atoms attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and methyl acrylate.

Formation of Intermediate: The initial step involves the reaction of 2,4-difluorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate compound.

Amination: The intermediate compound

生物活性

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClF2NO2 and a molecular weight of approximately 233.67 g/mol. The compound features an amino group and a difluorophenyl group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction begins with 2,4-difluorobenzaldehyde and methyl acrylate in the presence of a base like sodium hydride.

- Amination : The intermediate is then subjected to amination to introduce the amino group.

- Hydrochloride Formation : Finally, the compound is converted into its hydrochloride salt form to enhance solubility.

Preliminary studies indicate that this compound may exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, structural analogs have been reported to induce apoptosis in hypopharyngeal tumor cells .

- Anti-inflammatory Effects : Research suggests that derivatives can inhibit nitric oxide production, which is crucial in inflammatory responses .

Case Studies

- Antitumor Activity : In a study evaluating various fluorinated compounds, this compound demonstrated significant cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

- Inhibition of Nitric Oxide Production : A study focused on clovamide analogs found that methyl (2S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride effectively reduced NO levels in vitro, indicating potential anti-inflammatory properties .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that may influence its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate HCl | C10H12ClF2NO2 | Different stereochemistry |

| Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate | C10H12ClF2NO2 | Variation in fluorine substitution |

These comparisons highlight the diversity within this class of molecules and underscore the distinct properties that contribute to the unique biological activities of this compound.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₂ClF₂NO₂

- Molecular Weight : Approximately 233.67 g/mol

- Structure : The compound features an amino group and a difluorophenyl moiety, which are critical for its biological activity.

Pharmaceutical Development

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is primarily investigated for its potential in drug development. It is particularly relevant for:

- Neurological Disorders : Preliminary studies indicate that compounds with similar structures may exhibit therapeutic effects on neurological conditions, potentially acting as modulators of neurotransmitter systems.

- Anticancer Research : The difluorophenyl group may enhance the compound's ability to interact with cancer cell targets, making it a candidate for further exploration in oncology.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for:

- Modification : Researchers can modify the compound to create derivatives with enhanced biological activity or specificity towards certain targets.

- Multi-Step Synthesis : The synthesis typically involves several steps starting from commercially available precursors like 2,4-difluorobenzaldehyde and methyl acrylate, followed by amination processes that yield the final product.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets:

- Receptor Binding : Studies suggest that this compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways.

- Mechanisms of Action : Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects in biological systems.

Case Study 1: Neurological Applications

In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited enhanced neuroprotective effects in animal models of neurodegeneration. These findings suggest potential applications in treating conditions such as Alzheimer's disease.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound in vitro. The results indicated that it could inhibit the proliferation of specific cancer cell lines, warranting further investigation into its mechanisms and potential as a therapeutic agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, and how can by-product formation be minimized?

- Methodological Answer : The synthesis typically involves condensation of 2,4-difluorophenyl precursors with β-keto esters, followed by reductive amination. To minimize by-products (e.g., over-alkylation), use controlled stoichiometry of methylamine and low-temperature conditions (<0°C) during the hydrochloride salt formation. Purity can be enhanced via recrystallization from ethanol/water mixtures (3:1 v/v) . Monitoring intermediates via TLC (silica gel, eluent: dichloromethane/methanol 9:1) ensures reaction progression .

Q. How does the solubility profile of this compound influence experimental design in aqueous and organic systems?

- Methodological Answer : The hydrochloride salt improves water solubility (~4 mg/mL in H₂O), but DMSO (>5 mg/mL) is preferred for stock solutions in biological assays. For organic-phase reactions (e.g., coupling with acyl chlorides), acetonitrile or methanol are suitable solvents. Pre-saturation of solvents with nitrogen mitigates hygroscopic degradation during storage .

Q. What analytical techniques are critical for confirming the structural integrity of the compound?

- Methodological Answer : Use (DMSO-d₆, δ 2.8–3.2 ppm for methyl ester, δ 6.8–7.4 ppm for difluorophenyl protons) and (δ -110 to -115 ppm for ortho/para fluorines) for structural confirmation. High-resolution mass spectrometry (HRMS) with ESI+ mode validates the molecular ion peak ([M+H], m/z calc. 274.08) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The fluorine atoms activate the phenyl ring toward electrophilic aromatic substitution but deactivate it toward nucleophilic attacks. Density functional theory (DFT) calculations (B3LYP/6-31G*) show reduced electron density at the meta position, directing reactivity to the para position. This is critical for designing derivatives via Suzuki-Miyaura couplings .

Q. What role does this compound play as a precursor in synthesizing enzyme inhibitors, particularly for kinases or proteases?

- Methodological Answer : The amino ester moiety serves as a flexible linker in prodrug designs. For example, it can be coupled with pyridine-carbonyl groups to create inhibitors targeting mitochondrial Complex III (e.g., Qi site inhibitors), as seen in structurally analogous compounds with IC values <100 nM . Chiral HPLC (Chiralpak AD-H column) separates enantiomers to assess stereospecific bioactivity .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for derivatives of this compound?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Use metabolic stability assays (microsomal incubation, LC-MS analysis) to identify rapid clearance pathways. Deuterium labeling at the methyl ester group can enhance metabolic stability, as demonstrated in fluoxetine analogs .

Q. Methodological Notes

- Data Contradiction Analysis : When solubility predictions (e.g., ACD/Labs Percepta) conflict with experimental data, validate via shake-flask method with HPLC quantification .

- Advanced Purification : For enantiomeric resolution, use preparative SFC (supercritical fluid chromatography) with CO/isopropanol gradients, achieving >99% ee for chiral derivatives .

属性

IUPAC Name |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZJMHHWFHLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。